molecular formula C20H16N4O5S2 B3012643 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide CAS No. 380638-25-5

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

Cat. No. B3012643
CAS RN: 380638-25-5
M. Wt: 456.49
InChI Key: HJAANFQIYFQLEF-UHFFFAOYSA-N
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Description

The compound “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer properties . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .

Scientific Research Applications

Drug Development

This compound has shown potential in the development of new pharmaceuticals. Its structure, which includes a 1,3,4-thiadiazole moiety , is of particular interest in medicinal chemistry due to its anticancer, antimicrobial, and antioxidant properties . The thiadiazole ring is known for its efficacy in treating various diseases, and modifications to this core structure can lead to the development of novel therapeutic agents.

Anticancer Research

The 1,3,4-thiadiazole scaffold is a promising candidate for anticancer drug design. It has been found that certain derivatives exhibit antiproliferative activities , with some analogues showing comparable efficacy to reference drugs like doxorubicin in cytotoxicity screenings . This suggests that our compound could be a precursor for synthesizing new anticancer agents.

Antimicrobial Applications

Compounds with the 1,3,4-thiadiazole structure have demonstrated potent activity against various strains of bacteria and fungi. This makes them valuable in the search for new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Antioxidant Potential

The antioxidant evaluation of thiadiazole derivatives has revealed that some molecules possess significant antioxidant properties. This is measured using assays like the DPPH assay, where the IC50 values are compared with those of known antioxidants such as ascorbic acid . Our compound could contribute to the synthesis of antioxidants with improved efficacy.

properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c1-2-18-22-23-20(30-18)24-31(27,28)13-9-7-12(8-10-13)21-19(26)17-11-15(25)14-5-3-4-6-16(14)29-17/h3-11H,2H2,1H3,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAANFQIYFQLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide

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